molecular formula C7H8N4 B13687367 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1216060-91-1

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13687367
CAS No.: 1216060-91-1
M. Wt: 148.17 g/mol
InChI Key: WJJAZMHZIFDUFC-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the triazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .

Scientific Research Applications

8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a promising candidate for drug development, particularly in the field of oncology .

Properties

CAS No.

1216060-91-1

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-5-2-6(8)3-11-4-9-10-7(5)11/h2-4H,8H2,1H3

InChI Key

WJJAZMHZIFDUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2)N

Origin of Product

United States

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